Suprastat

描述

Suprastat 是一种新型、强效且选择性的组蛋白脱乙酰酶 6 (HDAC6) 抑制剂。 它在增强免疫治疗方面,特别是在黑色素瘤模型中,已显示出巨大潜力 。 该化合物是利用计算机模拟设计的,其有效性已通过多种体外和体内研究得到证实 .

准备方法

合成路线和反应条件

Suprastat 的合成涉及多个步骤,从核心结构的制备开始,然后引入增强其抑制活性的官能团。关键步骤包括:

工业生产方法

This compound 的工业生产很可能涉及扩大实验室环境中使用的合成路线。这包括优化反应条件以确保高产率和纯度。 自动化反应器和连续流系统的使用可以提高生产过程的效率和可扩展性 .

化学反应分析

反应类型

Suprastat 经历了几种类型的化学反应,包括:

氧化: 该反应涉及向化合物中添加氧或从化合物中去除氢。

还原: 该反应涉及添加氢或去除氧。

取代: 该反应涉及用另一个官能团取代一个官能团。

常用的试剂和条件

氧化: 常用的试剂包括高锰酸钾和三氧化铬。

还原: 常用的试剂包括氢化铝锂和硼氢化钠。

取代: 常用的试剂包括卤素和亲核试剂。

形成的主要产物

从这些反应中形成的主要产物取决于所用试剂和具体条件。 例如,氧化可能会导致酮或醛的形成,而还原可能会产生醇 .

科学研究应用

In Vitro Studies

In vitro experiments have demonstrated that Suprastat exhibits sub-nanomolar potency against HDAC6 with a selectivity that is reported to be up to a thousand times greater than other HDAC isoforms. This specificity is attributed to the compound's ability to form significant hydrogen bonds with key residues in the enzyme's active site, which are not present in other HDACs .

In Vivo Studies

In vivo studies highlight the potential of this compound in enhancing antitumor immune responses when used in combination with anti-PD1 immunotherapy. These studies indicate that treatment with this compound reduces protumoral M2 macrophages while increasing the infiltration of antitumor CD8+ T cells, thereby improving the overall efficacy of immunotherapy against melanoma models .

Clinical Implications

The findings from both in vitro and in vivo studies suggest that this compound could serve as a significant adjunct therapy in cancer treatment protocols, particularly for patients undergoing immunotherapy. The selective inhibition of HDAC6 may help overcome resistance mechanisms that tumors develop against standard therapies.

Case Studies

Several case studies have been documented regarding the application of this compound in research settings:

- Case Study 1: Melanoma Treatment

- Case Study 2: Mechanistic Insights

作用机制

Suprastat 通过选择性抑制组蛋白脱乙酰酶 6 来发挥其作用。其封端基团中的氨基甲基和羟基与残基 D460、N530 和 S531 建立了重要的氢键相互作用。这些相互作用对于调节酶的脱乙酰酶功能至关重要。 体内研究表明,this compound 和抗 PD-1 免疫治疗的联合应用通过减少促肿瘤 M2 巨噬细胞和增加抗肿瘤 CD8+ 效应 T 细胞和记忆 T 细胞的浸润来增强抗肿瘤免疫反应 .

相似化合物的比较

与其他亚型相比,Suprastat 对组蛋白脱乙酰酶 6 的高选择性是独一无二的。 这种选择性比其他组蛋白脱乙酰酶抑制剂高一百到一千倍 。类似的化合物包括:

伏立诺他: 一种泛组蛋白脱乙酰酶抑制剂,对多种亚型具有抑制活性。

HDAC6-IN-17: 一种强效的组蛋白脱乙酰酶 6 抑制剂,对人癌细胞系具有细胞毒活性.

生物活性

Suprastat is a novel selective inhibitor of histone deacetylase 6 (HDAC6), designed to enhance antitumor immune responses. This article explores its biological activity, including its mechanism of action, selectivity, and therapeutic potential in cancer treatment.

This compound functions primarily by inhibiting HDAC6, an enzyme involved in the deacetylation of histones and non-histone proteins. The inhibition of HDAC6 leads to increased acetylation levels within the cell, which can affect various cellular processes, including gene expression, cell cycle progression, and apoptosis.

- Structural Insights : this compound was developed using in silico simulations , which guided its design to optimize interactions with the HDAC6 active site. X-ray crystallography and molecular dynamics simulations revealed that specific functional groups in this compound form significant hydrogen bonds with key residues in HDAC6, enhancing its inhibitory potency .

Selectivity Profile

This compound exhibits remarkable selectivity for HDAC6 over other HDAC isoforms. In vitro studies have demonstrated:

- Inhibitory Potency : this compound shows subnanomolar potency against HDAC6, with a selectivity index indicating 100- to 1000-fold preference over other isoforms .

- Off-target Effects : Unlike many other HDAC inhibitors that display significant off-target activity (e.g., against HDAC10), this compound maintains a focused action profile, minimizing potential side effects associated with broader inhibition .

In Vitro Studies

In vitro assays have confirmed that this compound effectively increases tubulin acetylation, a surrogate marker for HDAC6 inhibition. The results indicate that:

- Potency : The compound has an IC50 value in the low nanomolar range against HDAC6 .

- Cellular Effects : Cell-based assays corroborate that the biological effects of this compound are primarily due to its action on HDAC6 rather than off-target interactions.

In Vivo Studies

Recent studies have explored the therapeutic potential of combining this compound with immunotherapy agents such as anti-PD1 antibodies:

- Enhanced Antitumor Response : In vivo experiments demonstrated that the combination therapy significantly enhances antitumor immune responses by decreasing protumoral M2 macrophages and increasing infiltration of CD8+ effector T-cells .

- Case Study Insights : A case study highlighted the effectiveness of this combination in a murine model of melanoma, showcasing improved survival rates compared to control groups receiving either treatment alone.

Summary of Findings

The following table summarizes key findings related to the biological activity of this compound:

| Feature | Detail |

|---|---|

| Target Enzyme | Histone Deacetylase 6 (HDAC6) |

| IC50 (HDAC6) | Subnanomolar range |

| Selectivity | 100-1000 fold over other isoforms |

| Mechanism | Inhibition of deacetylation leading to increased acetylation |

| In Vivo Efficacy | Enhanced response when combined with anti-PD1 therapy |

属性

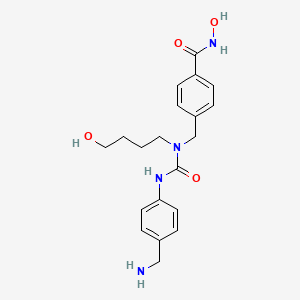

IUPAC Name |

4-[[[4-(aminomethyl)phenyl]carbamoyl-(4-hydroxybutyl)amino]methyl]-N-hydroxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O4/c21-13-15-5-9-18(10-6-15)22-20(27)24(11-1-2-12-25)14-16-3-7-17(8-4-16)19(26)23-28/h3-10,25,28H,1-2,11-14,21H2,(H,22,27)(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTRGFHYHEAEHGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)NC(=O)N(CCCCO)CC2=CC=C(C=C2)C(=O)NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。